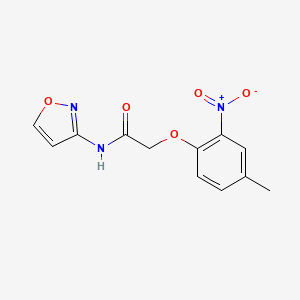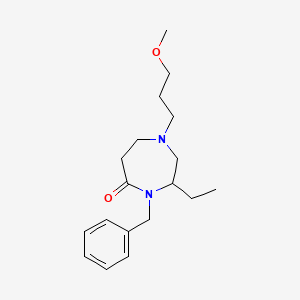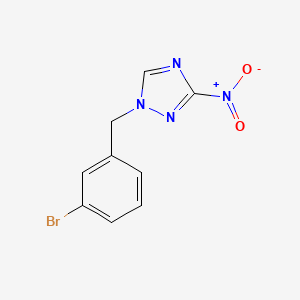![molecular formula C18H23NO B5415586 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine, also known as CP55940, is a synthetic cannabinoid that has been extensively studied in the field of neuroscience. This compound is known to interact with the endocannabinoid system in the brain, which is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. The purpose of
Mechanism of Action
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, including in the brain. When this compound binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The exact mechanism by which this compound produces its effects on the endocannabinoid system is still not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the activation of various transcription factors.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of various intracellular signaling pathways. This compound has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, as well as anti-convulsant effects in models of epilepsy. This compound has also been shown to produce psychoactive effects in humans, including feelings of euphoria and altered perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, this compound also has some limitations, including its potential for producing psychoactive effects in humans and its toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
Future Directions
There are many potential future directions for research on 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine and the endocannabinoid system. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the effects of cannabinoids on the brain and their potential for treating psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
Synthesis Methods
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine can be synthesized using a variety of methods, including the reaction of 6,6a,7,8,9,10-hexahydro-1-hydroxy-6,6-dimethyl-9-methylene-4H-pyrido[1,2-a][1,5]diazocin-4-one with 1,1-dimethylheptylamine in the presence of a Lewis acid catalyst. This reaction results in the formation of this compound as a racemic mixture, which can be separated into its individual enantiomers using chiral chromatography.
Scientific Research Applications
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy. This compound has also been used to study the effects of cannabinoids on the brain, including their role in modulating synaptic transmission and plasticity.
properties
IUPAC Name |
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-9-16-14(7-1)15-8-3-4-10-17(15)20-18(16)13-6-5-11-19-12-13/h5-7,11-12,15-18H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGDKFSGZUNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CCCCC3C(O2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5415511.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415515.png)
![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415535.png)
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5415545.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)


![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)
